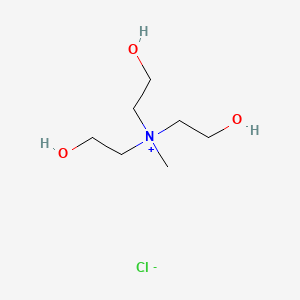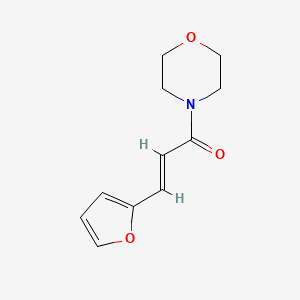![molecular formula C29H40N2O10 B1617852 butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 58180-53-3](/img/structure/B1617852.png)
butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) is a complex polymer known for its versatile applications in various industries. This compound is formed through the polymerization of hexanedioic acid (adipic acid), butanediol, and 1,1’-methylenebis(4-isocyanatobenzene). It is commonly used in the production of polyurethanes, which are essential materials in the manufacturing of foams, elastomers, and coatings .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) involves a stepwise polymerization process. The primary components, hexanedioic acid, butanediol, and 1,1’-methylenebis(4-isocyanatobenzene), undergo a series of condensation reactions. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of high-molecular-weight polymers .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to specific temperatures. Catalysts may be used to accelerate the reaction and improve the yield. The polymerization process is carefully monitored to maintain the desired molecular weight and properties of the final product .
化学反応の分析
Types of Reactions
Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) primarily undergoes condensation reactions during its synthesis. it can also participate in other types of chemical reactions, such as:
Oxidation: The polymer can undergo oxidation reactions, especially when exposed to strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The polymer can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can introduce new functional groups into the polymer .
科学的研究の応用
Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and tissue engineering.
Industry: Integral in the production of coatings, adhesives, and sealants.
作用機序
The mechanism of action of hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) involves the formation of strong covalent bonds between the monomer units. The polymerization process creates a three-dimensional network that imparts unique mechanical and chemical properties to the material. The molecular targets and pathways involved in its action are primarily related to its ability to form stable and durable structures .
類似化合物との比較
Similar Compounds
- Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol .
- Hexanedioic acid, polymer with 1,4-butanediol, 1,6-hexanediol and 1,1’-methylenebis(4-isocyanatobenzene) .
- Hexanedioic acid, polymer with 1,4-butanediol, 1,6-diisocyanatohexane and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane .
Uniqueness
Hexanedioic acid, polymer with butanediol, 1,4-butanediol and 1,1’-methylenebis(4-isocyanatobenzene) is unique due to its specific combination of monomers, which imparts distinct mechanical properties and chemical stability. This polymer is particularly valued for its high tensile strength, flexibility, and resistance to environmental degradation .
特性
CAS番号 |
58180-53-3 |
|---|---|
分子式 |
C29H40N2O10 |
分子量 |
576.6 g/mol |
IUPAC名 |
butane-1,1-diol;butane-1,4-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C6H10O4.2C4H10O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-5(8)3-1-2-4-6(9)10;1-2-3-4(5)6;5-3-1-2-4-6/h1-8H,9H2;1-4H2,(H,7,8)(H,9,10);4-6H,2-3H2,1H3;5-6H,1-4H2 |
InChIキー |
VVXQIZIMUGBDHA-UHFFFAOYSA-N |
SMILES |
CCCC(O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
正規SMILES |
CCCC(O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene](/img/structure/B1617779.png)









